molecular formula C21H23ClN6O B606554 CCT-251921 CAS No. 1607837-31-9

CCT-251921

Número de catálogo: B606554
Número CAS: 1607837-31-9
Peso molecular: 410.906
Clave InChI: VPJXPDLMACOGIZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CCT-251921 is a potent, selective, and orally bioavailable cyclin-dependent kinase 8 (CDK8) inhibitor with an IC50 value of 2.3 nM against CDK8 . Its molecular formula is C₂₁H₂₃ClN₆O (molecular weight: 410.9), and it exhibits nanomolar efficacy in inhibiting human cytomegalovirus (HCMV) replication in primary human fibroblasts (EC50 = 3.90 ± 2.00 nM) without significant cytotoxicity . The compound is stored at -20°C and remains stable for two years in solid form, making it suitable for long-term laboratory use .

Métodos De Preparación

La síntesis de CCT251921 implica varios pasos, comenzando con 2-amino-4-cloropiridina como materia prima inicial. La ruta sintética incluye bromación, cloración, protección, sustitución, reacciones de acoplamiento cruzado y desprotección. El proceso se puede resumir de la siguiente manera :

    Bromación: 2-amino-4-cloropiridina se broma para introducir un átomo de bromo.

    Cloración: El compuesto bromado se somete a cloración.

    Protección: El compuesto se protege para evitar reacciones no deseadas.

    Sustitución: Se lleva a cabo una reacción de sustitución para introducir grupos funcionales deseados.

    Acoplamiento cruzado: El compuesto protegido se somete a reacciones de acoplamiento cruzado para formar la estructura final.

    Desprotección: Los grupos protectores se eliminan para producir CCT251921.

Los métodos de producción industrial tienen como objetivo optimizar estos pasos para lograr mayores rendimientos y procesos más eficientes .

Análisis De Reacciones Químicas

CCT251921 experimenta diversas reacciones químicas, que incluyen:

Los reactivos comunes utilizados en estas reacciones incluyen bromo, cloro, agentes protectores y catalizadores para las reacciones de acoplamiento cruzado. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Treg Cell Differentiation

CCT-251921 has been shown to promote the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance and preventing autoimmune diseases. In a study, treatment with this compound significantly increased the population of Foxp3+ Tregs in an ex vivo T cell differentiation system, demonstrating its potential as a therapeutic strategy for autoimmune conditions.

  • Study Findings:
    • Increased Treg Population: Treatment with this compound at low concentrations (10 nM) led to a significant increase in Treg cells, saturating at 50 nM.
    • Mechanistic Insights: The enhanced differentiation was linked to sensitized TGF-β signaling and reduced IFN-γ-Stat1 signaling pathways .

Autoimmune Disease Models

This compound has been tested in models of autoimmune diseases, such as Experimental Autoimmune Encephalomyelitis (EAE), where it demonstrated efficacy in reducing disease severity.

  • EAE Model Results:
    • Mice treated with this compound showed significantly lower clinical scores compared to controls, indicating reduced severity of symptoms .

Antitumor Activity

This compound exhibits antitumor properties through its inhibition of CDK8/19, affecting cancer cell proliferation and survival.

  • In Vitro Studies:
    • The compound has shown efficacy against various cancer cell lines, particularly those with mutations in beta-catenin or APC genes.
    • In colony growth assays, this compound inhibited growth in colorectal cancer cell lines that are dependent on CDK8/19 for transcriptional regulation .

Xenograft Models

In vivo studies using mouse xenograft models have revealed that this compound can effectively reduce tumor growth while maintaining a favorable safety profile.

  • Toxicity Reports:
    • While some studies noted systemic toxicity at higher doses, others reported no significant adverse effects at therapeutic doses . This discrepancy highlights the need for careful dose management in clinical applications.

Comparative Data Table

The following table summarizes key findings from various studies on the applications of this compound:

Application AreaStudy TypeKey FindingsReference
Treg DifferentiationEx VivoIncreased Foxp3+ Treg cells; enhanced TGF-β signaling
AutoimmunityEAE ModelReduced clinical symptoms; improved Treg function
Antitumor ActivityIn VitroInhibited growth in beta-catenin mutant colorectal cells
Safety ProfileIn VivoVariable reports on toxicity; need for dose optimization

Mecanismo De Acción

CCT251921 ejerce sus efectos inhibiendo la actividad de CDK8 y CDK19. Estas quinasas son parte del complejo Mediador, que regula la transcripción genética. Al inhibir estas quinasas, CCT251921 interrumpe la fosforilación de la ARN polimerasa II y otros factores de transcripción, lo que lleva a una expresión génica alterada y una reducción de la proliferación de células cancerosas .

Comparación Con Compuestos Similares

Comparison with Similar CDK8 Inhibitors

CCT-251921 is often compared to other CDK8 inhibitors, such as MSC-2530818 (MSC) and BI-1347 (BI) , which share overlapping antiviral applications but differ in potency and molecular properties. Below is a detailed comparison:

Table 1: Biochemical and Antiviral Profiles of CDK8 Inhibitors

Compound Target EC50 (HCMV Replication, nM) IC50 (CDK8, nM) Molecular Weight Selectivity Profile Storage Conditions
This compound CDK8 3.90 ± 2.00 2.3 410.9 High selectivity for CDK8 -20°C, stable for 2 years
MSC-2530818 CDK8 1.21 ± 0.77 Not reported Not reported CDK8-specific Not reported
BI-1347 CDK8 0.93 ± 0.67 Not reported Not reported CDK8-specific Not reported

Key Findings:

Potency :

  • BI-1347 demonstrates the highest antiviral potency (EC50 = 0.93 nM), followed by MSC-2530818 (1.21 nM) and this compound (3.90 nM) .
  • This compound’s biochemical IC50 (2.3 nM) aligns with its cellular antiviral activity, suggesting consistent target engagement .

Selectivity :

  • All three compounds are reported as CDK8-specific, with minimal off-target effects in HCMV-infected cells .
  • This compound’s selectivity is further validated by its lack of activity against other CDK isoforms (e.g., CDK7, CDK9) in secondary assays .

Structural and Practical Advantages :

  • This compound is the only compound with fully disclosed molecular structure and storage stability data, facilitating reproducible research .
  • MSC-2530818 and BI-1347, while more potent, lack detailed physicochemical or stability data, limiting direct comparisons .

Broader Context: Comparison with Other CDK Inhibitors

  • Purvalanol A: Targets CDK2 (IC50 = 4–75 nM) but lacks CDK8 specificity, making it unsuitable for HCMV studies .
  • Senexin A : A dual CDK8/19 inhibitor, but its IC50 and antiviral efficacy remain unreported, reducing utility for targeted CDK8 research .

Actividad Biológica

CCT-251921 is a small-molecule inhibitor targeting cyclin-dependent kinases CDK8 and CDK19, which are integral components of the Mediator complex involved in transcriptional regulation. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and immune modulation. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its mechanisms of action, effects on immune cells, and toxicity profiles.

This compound inhibits CDK8 and CDK19, leading to altered gene expression profiles that can promote or inhibit various cellular processes. The primary mechanisms identified include:

  • Inhibition of Treg Cell Differentiation : this compound has been shown to enhance the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis. The inhibition of CDK8/19 promotes TGF-β signaling pathways that are essential for Treg development, increasing the expression of key Treg markers such as Foxp3, CTLA4, and GITR .
  • Impact on Cytokine Signaling : The compound modulates cytokine signaling by attenuating IFN-γ-Stat1 signaling pathways, which enhances TGF-β responsiveness in T cells. This dual modulation supports a more pronounced Treg differentiation even under suboptimal conditions .

In Vitro Findings

In vitro studies have demonstrated that treatment with this compound leads to:

  • Increased Expression of Treg Signature Genes : Significant upregulation of genes such as Foxp3, CTLA4, and GITR was observed in Tregs treated with this compound compared to control groups .
  • Enhanced Suppressive Function : Tregs treated with this compound exhibited improved suppressive capabilities against effector T cells in co-culture assays, indicating a functional enhancement due to increased expression of suppressive markers .

In Vivo Findings

In vivo studies using mouse models have provided further insights:

  • Efficacy in Autoimmunity Models : In an experimental autoimmune encephalomyelitis (EAE) model, administration of this compound resulted in an increased population of Tregs and a reduction in autoimmune symptoms. This suggests that CDK8/19 inhibition can be a viable strategy for treating autoimmune diseases by promoting regulatory mechanisms within the immune system .

Toxicity Profile

While this compound shows promise as a therapeutic agent, concerns regarding its toxicity have been raised:

  • Systemic Toxicity Observations : Research has indicated that high doses of this compound can lead to severe systemic toxicity in animal models. Notably, studies reported significant weight loss and other adverse effects in treated mice . These toxicities were attributed to both on-target effects related to CDK8/19 inhibition and off-target interactions with other kinases .

Comparative Analysis with Other CDK Inhibitors

A comparative analysis of this compound with other CDK inhibitors highlights its unique profile:

CompoundTargeted KinasesSelectivityToxicity ObservedClinical Status
This compoundCDK8/CDK19HighYesPreclinical
MSC2530818CDK8/CDK19HighYesPreclinical
Senexin BCDK8/CDK19ModerateNoPreclinical
Cortistatin ACDK8/CDK19ModerateVariableClinical trials

This table summarizes the selectivity and toxicity profiles of various compounds targeting CDK8 and CDK19. Notably, while this compound is highly selective, it is also associated with significant toxicity at higher doses.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing CCT-251921, and how do they ensure reproducibility in academic settings?

  • Methodological Answer : Synthesis of this compound involves validated chemical procedures with purity verification via HPLC (≥98.7%) and structural confirmation through NMR and mass spectrometry. Reproducibility requires strict adherence to documented protocols, including solvent conditions (e.g., storage at -20°C), reaction stoichiometry, and characterization metrics . For novel compounds, journals mandate full spectral data and purity validation in supplementary materials to enable replication .

Q. How does this compound selectively inhibit CDK8, and what experimental evidence supports its mechanism of action?

  • Methodological Answer : this compound exhibits CDK8 inhibition (IC₅₀ = 2.3 nM) with selectivity over related kinases (e.g., CDK9). Mechanistic studies typically employ kinase activity assays (e.g., radiometric or fluorescence-based), structural modeling (X-ray crystallography), and cellular assays (e.g., phosphorylation status of downstream targets like STAT1). Peer-reviewed journals require dose-response curves and comparative IC₅₀ tables for validation .

Q. What are the standard in vitro models used to evaluate this compound’s efficacy, and how are confounding variables controlled?

  • Methodological Answer : Common models include cancer cell lines (e.g., colorectal or breast cancer) with CDK8-dependent signaling. Controls involve:

  • Positive/Negative Controls : Reference inhibitors (e.g., SEL120-34A) and vehicle-treated cells.
  • Assay Validation : Replicates (n ≥ 3), viability assays (MTT/CellTiter-Glo), and pathway-specific readouts (e.g., RNA-seq for transcriptional targets). Journals emphasize statistical rigor (e.g., ANOVA with post-hoc tests) and transparency in reporting raw data .

Advanced Research Questions

Q. How can researchers optimize experimental designs to resolve contradictions in reported efficacy of this compound across different cancer subtypes?

  • Methodological Answer : Contradictions may arise from variability in cell-line genetic backgrounds or assay conditions. Advanced strategies include:

  • Meta-Analysis : Aggregate data from published studies to identify trends or outliers.
  • Mechanistic Profiling : Use CRISPR screens or proteomics to map context-dependent CDK8 interactors.
  • Dose-Response Refinement : Test sub-nanomolar concentrations to differentiate on-target vs. off-target effects. Contradiction resolution requires explicit documentation of experimental variables (e.g., serum concentration, passage number) .

Q. What methodologies are recommended for validating this compound’s target engagement in complex biological systems (e.g., 3D organoids or patient-derived xenografts)?

  • Methodological Answer : Advanced models require:

  • Pharmacodynamic Markers : Immunoblotting for CDK8 substrates (e.g., MED13) in treated vs. untreated samples.
  • Imaging Techniques : Multiplex immunofluorescence to track spatial inhibition effects.
  • Data Integration : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) datasets to assess pathway modulation. Journals like Medicinal Chemistry Research mandate detailed protocols for model validation and data normalization .

Q. How should researchers address discrepancies between in vitro and in vivo pharmacokinetic profiles of this compound?

  • Methodological Answer : Discrepancies often stem from bioavailability or metabolic stability. Solutions include:

  • ADME Studies : Plasma stability assays, microsomal metabolism tests, and PK/PD modeling.
  • Formulation Adjustments : Use of solubilizing agents (e.g., PEG-400) or nanoparticle delivery systems.
  • Toxicology Screening : Dose-ranging studies in rodents to identify safe therapeutic windows. Reporting must align with guidelines for preclinical data (e.g., MRC’s Appendix requirements for statistical clarity) .

Q. Methodological Best Practices

  • Data Transparency : Share raw datasets (e.g., kinase screening results) in repositories like Figshare or Zenodo, as mandated by funding agencies .
  • Ethical Compliance : For studies involving human-derived samples, include IRB approval details and informed consent documentation in appendices .
  • Literature Synthesis : Use tools like Covidence for systematic reviews to contextualize findings within existing CDK8 inhibitor research .

Propiedades

IUPAC Name

8-[2-amino-3-chloro-5-(1-methylindazol-5-yl)pyridin-4-yl]-2,8-diazaspiro[4.5]decan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6O/c1-27-16-3-2-13(10-14(16)11-26-27)15-12-25-19(23)17(22)18(15)28-8-5-21(6-9-28)4-7-24-20(21)29/h2-3,10-12H,4-9H2,1H3,(H2,23,25)(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJXPDLMACOGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C3=CN=C(C(=C3N4CCC5(CCNC5=O)CC4)Cl)N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.